Structural Differentiation of 2-Amino-5-bromo-3-chlorobenzonitrile from Analogous Building Blocks
Compared to the frequently employed pharmaceutical intermediate 2-amino-5-bromobenzonitrile (CAS 39263-32-6), 2-amino-5-bromo-3-chlorobenzonitrile incorporates an additional chlorine substituent at the 3-position [1][2]. This structural modification increases molecular weight by 34.5 Da (from 197.03 Da to 231.48 Da) and introduces a second distinct halogen atom with differential reactivity [1][2].
| Evidence Dimension | Molecular Weight and Halogen Count |
|---|---|
| Target Compound Data | MW = 231.48 Da; 2 halogens (1 Br, 1 Cl) |
| Comparator Or Baseline | 2-Amino-5-bromobenzonitrile: MW = 197.03 Da; 1 halogen (1 Br) |
| Quantified Difference | MW increase of +34.5 Da (+17.5%); +1 Cl atom |
| Conditions | Structural comparison based on molecular formula (C₇H₄BrClN₂ vs. C₇H₅BrN₂) and IUPAC nomenclature |
Why This Matters
The increased molecular weight and additional halogen provide a distinct handle for property modulation and orthogonal reactivity in multi-step synthetic sequences, a critical factor for complex molecule construction.
- [1] Chem-Space. 2-amino-5-bromo-3-chlorobenzonitrile | C7H4BrClN2 | 914636-86-5. Accessed 2026. View Source
- [2] INTEDE. 2-Amino-5-bromobenzonitrile Details. Accessed 2026. View Source
